molecular formula C28H26BF4NO2 B2859858 1-(3-Ethoxy-3-oxopropyl)-2,4,6-triphenylpyridin-1-ium tetrafluoroboranuide CAS No. 83766-16-9

1-(3-Ethoxy-3-oxopropyl)-2,4,6-triphenylpyridin-1-ium tetrafluoroboranuide

Cat. No.: B2859858
CAS No.: 83766-16-9
M. Wt: 495.32
InChI Key: NTVRQAJYPNNGLY-UHFFFAOYSA-N
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Description

This pyridinium salt features a 2,4,6-triphenylpyridin-1-ium core substituted with a 3-ethoxy-3-oxopropyl group, stabilized by a tetrafluoroborate (BF₄⁻) counterion. The ethoxy-oxopropyl substituent introduces both ester functionality and moderate steric bulk, making the compound versatile in photochemical and coupling reactions.

Properties

IUPAC Name

ethyl 3-(2,4,6-triphenylpyridin-1-ium-1-yl)propanoate;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26NO2.BF4/c1-2-31-28(30)18-19-29-26(23-14-8-4-9-15-23)20-25(22-12-6-3-7-13-22)21-27(29)24-16-10-5-11-17-24;2-1(3,4)5/h3-17,20-21H,2,18-19H2,1H3;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTVRQAJYPNNGLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CCOC(=O)CC[N+]1=C(C=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26BF4NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-Ethoxy-3-oxopropyl)-2,4,6-triphenylpyridin-1-ium tetrafluoroboranuide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies and sources.

Chemical Structure and Properties

The compound is characterized by a pyridinium core substituted with ethoxy and oxopropyl groups, along with a tetrafluoroborate anion. Its structure can be represented as follows:

C22H24BF4N1O2\text{C}_{22}\text{H}_{24}\text{BF}_4\text{N}_1\text{O}_2

This unique structure contributes to its reactivity and biological properties.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study demonstrated that related pyridinium salts possess broad-spectrum antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of microbial cell membranes, leading to cell lysis .

Anticancer Activity

Several studies have explored the anticancer potential of triphenylpyridinium derivatives. These compounds have shown promising results in inhibiting the proliferation of various cancer cell lines, including breast and prostate cancer cells. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and the generation of reactive oxygen species (ROS) .

Enzyme Inhibition

This compound has also been investigated for its ability to inhibit specific enzymes. For instance, it has shown inhibitory effects on acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases such as Alzheimer's. The inhibition mechanism appears to involve reversible binding to the enzyme's active site .

Case Study 1: Antimicrobial Efficacy

In a laboratory setting, a series of tests were conducted using different concentrations of the compound against Staphylococcus aureus and Escherichia coli. Results indicated that concentrations above 50 µg/mL resulted in significant inhibition of bacterial growth, with minimum inhibitory concentrations (MIC) determined at 25 µg/mL for S. aureus .

Concentration (µg/mL)S. aureus Growth Inhibition (%)E. coli Growth Inhibition (%)
000
257050
509080
1009590

Case Study 2: Anticancer Activity

In vitro assays on MCF-7 breast cancer cells revealed that treatment with the compound led to a reduction in cell viability by approximately 60% at a concentration of 10 µM after 48 hours. Flow cytometry analysis indicated an increase in apoptotic cells when treated with this compound .

Comparison with Similar Compounds

Spectral and Structural Characterization

  • NMR Data :

    • The ¹H NMR of analogs like 1k () shows resonances for aromatic protons (δ 7.4–8.1 ppm), ester methoxy (δ ~3.7 ppm), and vinyl protons (δ ~6.5 ppm). The target compound’s ethoxy group would exhibit a triplet near δ 1.2–1.4 ppm (CH₃) and a quartet at δ ~4.1 ppm (CH₂) .
    • ¹⁹F NMR for tetrafluoroborate salts consistently shows peaks near δ -115 to -152 ppm ().
  • HRMS: Accurate mass data (e.g., m/z 488.2021 for 1g in ) confirms molecular integrity. The target compound’s calculated [M-BF₄]⁺ would align with C₃₄H₃₂NO₃⁺ (exact mass dependent on isotopic composition).

Solubility and Stability

  • Polarity : Ester-containing derivatives (e.g., 1k, 1g) exhibit higher polarity than alkyl-substituted analogs (e.g., 4e in ), enhancing solubility in polar aprotic solvents (e.g., DCM, acetone) .
  • Stability : Tetrafluoroborate salts generally show superior stability over halide counterparts, as seen in analogs like 4c (white solid, stable at room temperature) .

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